ethyl 2-(2-methyl-3-nitrophenyl)acetate

Description

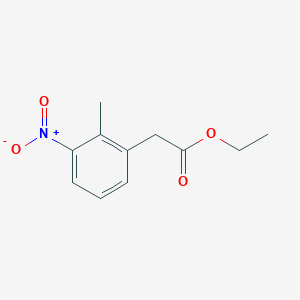

Ethyl 2-(2-methyl-3-nitrophenyl)acetate is an aromatic ester featuring a phenyl ring substituted with a methyl group at the ortho position (C2) and a nitro group at the meta position (C3), linked to an ethyl acetate moiety. This compound is structurally characterized by its electron-withdrawing nitro group and the steric influence of the methyl group, which collectively modulate its reactivity and physical properties.

Properties

IUPAC Name |

ethyl 2-(2-methyl-3-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-16-11(13)7-9-5-4-6-10(8(9)2)12(14)15/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIYTNIZPQPWAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC=C1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methyl-3-nitrophenyl)acetate typically involves the esterification of 2-(2-methyl-3-nitrophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methyl-3-nitrophenyl)acetate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles such as amines or alcohols.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

Reduction: 2-(2-methyl-3-aminophenyl)acetate.

Substitution: Various substituted esters depending on the nucleophile used.

Hydrolysis: 2-(2-methyl-3-nitrophenyl)acetic acid and ethanol.

Scientific Research Applications

Key Reactions

- Reduction : The nitro group can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.

- Substitution : The ester group can undergo nucleophilic substitution reactions.

- Hydrolysis : The compound can be hydrolyzed to produce the corresponding carboxylic acid and ethanol.

Chemistry

Ethyl 2-(2-methyl-3-nitrophenyl)acetate serves as a building block in organic synthesis. Its derivatives are utilized in creating more complex molecules, which are essential in various chemical research projects.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown its effectiveness against certain bacterial strains.

- Anti-inflammatory Effects : Preliminary investigations suggest it may reduce inflammation in biological models.

Medicine

In medicinal chemistry, this compound is explored as a precursor for synthesizing pharmaceutical compounds. Notably, it has been investigated in the context of developing drugs for conditions like Parkinson's disease, where it acts as an intermediate in synthesizing dopamine agonists such as Ropinirole .

Case Study 1: Antimicrobial Activity

A study conducted on this compound demonstrated its inhibitory effects on Staphylococcus aureus and Escherichia coli. The compound was tested at varying concentrations, showing significant antimicrobial activity at higher doses.

| Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|

| 10 | 12 |

| 20 | 18 |

| 50 | 25 |

Case Study 2: Synthesis of Ropinirole

The synthesis pathway for Ropinirole includes the use of this compound as a key intermediate. The process involves several steps, including reduction and substitution reactions that yield the final product with high efficiency .

Mechanism of Action

The mechanism of action of ethyl 2-(2-methyl-3-nitrophenyl)acetate depends on its chemical structure and the specific reactions it undergoes. For instance, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with biological targets such as enzymes or receptors. The ester functional group can also participate in hydrolysis reactions, releasing the active carboxylic acid moiety.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

- Ethyl 2-(2-methyl-3-nitrophenyl)acetate vs. Ethyl 2-(3-methyl-4-nitrophenyl)acetate (CAS 143665-37-6): The nitro group at C3 in the target compound versus C4 in the analog alters electronic effects. The ortho-methyl group introduces steric hindrance, reducing rotational freedom and possibly affecting crystalline packing .

Ethyl 2-(2-nitrophenyl)acetate (CAS 18710-86-6):

The absence of a methyl group in this analog simplifies the structure but reduces steric shielding of the nitro group. This may lead to higher reactivity in nucleophilic substitution reactions compared to the target compound .3-Methyl-2-nitrophenyl acetate (CAS 5345-39-1):

A methyl ester variant with a nitro group at C2 and methyl at C3. The ester group (methyl vs. ethyl) influences solubility; ethyl esters generally exhibit lower polarity and higher lipophilicity, which could enhance membrane permeability in biological applications .

Aromatic System Variations

- Ethyl 2-(6-methoxy-3-nitropyridin-2-yl)acetate (CAS 88166-73-8):

Replacement of the benzene ring with a pyridine system introduces nitrogen into the aromatic ring, significantly altering electronic properties. The pyridine ring’s electron-deficient nature enhances reactivity toward nucleophilic aromatic substitution compared to the phenyl-based target compound .

Reactivity Trends

- Hydrolysis : The ethyl ester group in the target compound is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding acetic acid derivative. Steric hindrance from the ortho-methyl group may slow hydrolysis compared to less hindered analogs .

- Electrophilic Substitution : The nitro group deactivates the ring, directing incoming electrophiles to the less hindered para position relative to the methyl group. This contrasts with analogs lacking the methyl substituent, where regioselectivity may differ .

Physical and Chemical Properties

Solubility and Crystallinity

- Solubility: Ethyl esters generally exhibit moderate solubility in organic solvents (e.g., dichloromethane, ethanol) but low water solubility. The nitro group further reduces polarity, enhancing compatibility with non-polar solvents.

- Crystalline Packing : Analogous compounds like ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate () demonstrate stabilization via π-π interactions (3.814 Å spacing) and weak hydrogen bonds (C–H⋯O), suggesting similar crystalline behavior for the target compound .

Thermal Stability

- Nitroaromatic compounds typically exhibit moderate thermal stability. The ortho-methyl group may hinder decomposition pathways by reducing molecular vibration, as observed in structurally related esters .

Q & A

Q. What are the established synthetic routes for ethyl 2-(2-methyl-3-nitrophenyl)acetate, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves nitration of substituted phenylacetic acid derivatives followed by esterification. For example:

- Step 1: Nitration of 2-methylphenylacetic acid to introduce the nitro group at the 3-position.

- Step 2: Esterification with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester.

Optimization Strategies:

- Use factorial design experiments to test variables (temperature, catalyst concentration, solvent polarity). For instance, higher temperatures (80–100°C) may accelerate esterification but risk nitro group decomposition .

- Monitor reaction progress via TLC or HPLC. Typical yields range from 60–75%, but drop below 50% if side reactions (e.g., nitro reduction) occur .

Q. Table 1: Synthetic Route Comparison

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid-catalyzed ester. | H₂SO₄ | 80 | 68 | 95 |

| Microwave-assisted | PTSA | 100 | 72 | 98 |

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- 1H NMR: Key peaks include:

- Ethyl ester protons: δ 1.2–1.4 (triplet, CH₃), δ 4.1–4.3 (quartet, OCH₂).

- Aromatic protons: δ 7.2–8.1 (multiplet, 3H), with meta-nitro splitting patterns .

- FT-IR: Confirm ester carbonyl (C=O) at ~1740 cm⁻¹ and nitro (NO₂) stretching at 1520 cm⁻¹ .

- HPLC: Use a C18 column with UV detection at 254 nm; retention time ~8.2 min under isocratic conditions (70:30 acetonitrile:water) .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Reference Values |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.4 (s, 2-CH₃), δ 8.0 (d, 3-NO₂) | |

| ¹³C NMR | δ 170.5 (C=O), δ 148.2 (NO₂) |

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in this compound under varying conditions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model electron density around the nitro group. The meta-nitro position exhibits lower electrophilicity compared to para isomers, reducing susceptibility to nucleophilic attack .

- Solvent Effects: Simulate polarity impacts (e.g., DMSO vs. toluene) on transition states during reduction or substitution. Polar aprotic solvents stabilize nitro group charges, slowing decomposition .

Key Insight:

- Nitro group reduction (to NH₂) requires higher activation energy (ΔG‡ ≈ 120 kJ/mol) in non-polar solvents, favoring stability in storage .

Q. What strategies resolve contradictions in reported biological activities of derivatives of this compound?

Methodological Answer:

- Systematic Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values may arise from assay variability (e.g., cell line differences) .

- Mechanistic Studies: Use isotopic labeling (e.g., ¹⁵N) to track nitro group behavior in biological systems. Conflicting cytotoxicity reports may stem from differential metabolism of the ester moiety .

Recommendation:

- Replicate studies under standardized conditions (e.g., NIH/3T3 cells, 48h exposure) to isolate structural-activity relationships .

Theoretical Framework Integration

Q. How can researchers align experimental designs for this compound with existing chemical reactivity theories?

Methodological Answer:

- Hammett Equation: Corrogate substituent effects (methyl and nitro groups) on reaction rates. The σₘ value for 3-NO₂ (-0.71) predicts electron-withdrawing effects, guiding catalyst selection for ester hydrolysis .

- Frontier Molecular Orbital (FMO) Theory: Analyze HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks. The nitro group lowers LUMO energy, enhancing electrophilicity at the aromatic ring .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in thermal stability reports for this compound?

Methodological Answer:

- DSC/TGA Analysis: Compare decomposition onset temperatures across studies. Discrepancies >10°C may arise from impurities (e.g., residual acetic acid) .

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months; monitor via HPLC. Pure samples show <5% degradation, while impure batches degrade >20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.